molecular formula C10H12ClFN2O2 B8107382 Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Cat. No. B8107382
M. Wt: 246.66 g/mol
InChI Key: QXENIQDCJYUEJV-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C10H12ClFN2O2 and its molecular weight is 246.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXENIQDCJYUEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Synthesis routes and methods I

Procedure details

Diphenylphosphoryl azide (DPPA) (129 mmol) was added to a mixture of 2-chloro-3-fluoro-pyridine-4-carboxylic acid (85.7 mmol), Et3N (257 mmol) in 1:1 tert-BuOH/toluene (200 mL). The mixture was heated at 110° C. for 4 h. Mixture was diluted with H2O and extracted with DCM. The organic layer was dried (Na2SO4) and concentrated. The residue was purified by flash column chromatography (SiO2, 100:0 to 80:20 DCM/EtOAc) to yield the desired product tert-butyl N-(2-chloro-3-fluoro-4-pyridyl)carbamate.
Quantity
129 mmol
Type
reactant
Reaction Step One
Quantity
85.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
257 mmol
Type
reactant
Reaction Step One
Name
tert-BuOH toluene
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl carbamate (215 mg), cesium carbonate (1.14 g), Pd2(dba)3 (240 mg), and Xantphos (303 mg) were added to a toluene solution (9 ml) containing 2-chloro-3-fluoro-4-iodopyridine (450 mg), followed by stirring at 100° C. for 3 hours. The reaction solution was adjusted to room temperature and water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layers were washed with saturated saline, dried over anhydrous sodium sulfate. Next, the solvent was distilled away under reduced pressure and the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=9:1 to 3:1). A yellow oily matter of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (533 mg) was thus obtained.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2-chloro-3-fluoroisonicotinic acid (3.55 g, 20.2 mmol) and triethylamine (8.4 mL, 6.13 g, 60.6 mmol) in dry toluene (40 mL) and dry t-BuOH (40 mL) under nitrogen, was added diphenylphosphoryl azide (6.51 mL, 8.27 g, 30.1 mmol). The reaction was heated at 110° C. for 3 hours then cooled to ambient temperature. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in DCM (50 mL) and washed with water (40 mL). The aqueous phase was extracted with DCM (2×40 mL) and the combined organic extract was dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-20% EtOAc in DCM) to give the title compound as a yellow oil (3.8 g, 71% yield). 1H NMR (400 MHz, CDCl3): δ 8.09-8.07 (m, 2H), 6.98 (br s, 1H), 1.54 (s, 9H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.51 mL
Type
reactant
Reaction Step Two
Yield
71%

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